4-Oxooctanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-3-4-7(9)5-6-8(10)11/h2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITBMTJPNSJVHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195748 | |

| Record name | Octanoic acid, 4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4316-44-3 | |

| Record name | 4-Oxooctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4316-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Oxocaprylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4316-44-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid, 4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .GAMMA.-OXOCAPRYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYH7Z2RU9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Guide to the Molecular Structure of 4-Oxooctanoic Acid

Introduction

4-Oxooctanoic acid, also known as gamma-oxocaprylic acid, is an oxo fatty acid with the chemical formula C₈H₁₄O₃[1][2][3]. As a bifunctional molecule, its unique chemical properties are of interest in various research contexts, including its role as a potential precursor in the formation of atmospheric aerosols[3]. This guide provides a detailed examination of its molecular structure for researchers, scientists, and professionals in drug development.

Molecular Composition and Functional Groups

The structure of this compound is defined by an eight-carbon backbone, characteristic of octanoic acid. Two key functional groups are present along this chain, which dictate its chemical behavior:

-

Carboxylic Acid Group (-COOH): Located at one terminus of the carbon chain (C1), this group imparts acidic properties to the molecule.

-

Ketone Group (C=O): An oxo group is located at the fourth carbon position (C4) of the chain. This internal carbonyl group is a key structural feature.

The systematic IUPAC name "this compound" precisely describes this arrangement. "Octanoic acid" specifies the eight-carbon chain with a carboxylic acid at the primary position, and "4-oxo" indicates the presence of a ketone functional group on the fourth carbon atom.

Structural Visualization

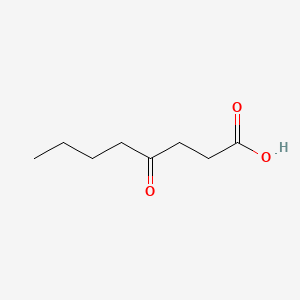

The spatial arrangement of atoms in this compound is crucial for understanding its reactivity and interactions. The following diagram illustrates the connectivity of the atoms.

Caption: Molecular structure of this compound.

Chemical Properties Summary

The physicochemical properties of this compound are summarized in the table below, providing key data for experimental design and analysis.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₃ | PubChem[1][2] |

| IUPAC Name | This compound | PubChem[1] |

| Molar Mass | 158.19 g/mol | PubChem[1] |

| CAS Number | 4316-44-3 | ChemicalBook[3] |

| Synonyms | gamma-Oxocaprylic acid, 4-keto-n-caprylic acid | PubChem[1], ChEBI[3] |

| Chemical Class | Oxo carboxylic acid | ChEBI[3] |

Methodology for Structural Elucidation (General Protocol)

While specific experimental data for the initial determination of this compound's structure is not detailed here, the standard analytical workflow for a molecule of this type would typically involve the following well-established protocols:

-

Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Methodology: A sample is ionized (e.g., via Electrospray Ionization, ESI) and the mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the molecular formula (C₈H₁₄O₃, monoisotopic mass: 158.0943 Da). Tandem MS (MS/MS) would be used to fragment the molecule, providing evidence of the butyl-ketone and carboxy-propyl fragments.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the carbon-hydrogen framework.

-

Methodology:

-

¹H NMR: Provides information on the number and chemical environment of hydrogen atoms. The spectrum would show characteristic signals for the methylene groups (CH₂) adjacent to the carbonyls, the terminal methyl group (CH₃), and other alkyl protons.

-

¹³C NMR: Identifies the number and type of carbon atoms. Distinct signals would be expected for the carboxylic carbon (~170-180 ppm), the ketone carbon (~200-210 ppm), and the eight carbons of the alkyl chain.

-

2D NMR (e.g., COSY, HSQC): Used to establish connectivity between protons and carbons, confirming the final structure.

-

-

-

Infrared (IR) Spectroscopy:

-

Objective: To identify the key functional groups.

-

Methodology: The IR spectrum would display characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), and the C=O stretch of the ketone (~1715 cm⁻¹).

-

The logical workflow for these standard experiments is illustrated below.

Caption: Standard workflow for chemical structure elucidation.

References

An In-depth Technical Guide to 4-Oxooctanoic Acid: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxooctanoic acid, a medium-chain keto acid, is a molecule of interest in various scientific disciplines. It is recognized as a metabolite in fatty acid oxidation and has been identified in environmental samples, suggesting its role in atmospheric chemistry.[1] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and analysis, and its metabolic context.

IUPAC Name and Chemical Identity

The nomenclature and key identifiers for this compound are as follows:

-

IUPAC Name : this compound[2]

-

Synonyms : gamma-Oxocaprylic acid, 4-keto-n-caprylic acid[2]

-

CAS Number : 4316-44-3[2]

-

Molecular Formula : C₈H₁₄O₃[2]

-

InChI Key : RITBMTJPNSJVHF-UHFFFAOYSA-N[2]

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 158.19 g/mol | --INVALID-LINK--[2] |

| Melting Point | 53 °C | --INVALID-LINK--[3] |

| Boiling Point | 168-170 °C at 15 Torr | --INVALID-LINK--[3] |

| Density | 1.038±0.06 g/cm³ (Predicted) | --INVALID-LINK--[3] |

| pKa | 4.77±0.17 (Predicted) | --INVALID-LINK--[3] |

| Solubility in Water | Minimally soluble | --INVALID-LINK--[4] |

| Solubility in Organic Solvents | Soluble in ethanol, DMSO, and dimethylformamide | --INVALID-LINK--[5] |

Spectral Data

-

¹H NMR : Expected signals would include a triplet corresponding to the terminal methyl group, multiplets for the methylene groups in the alkyl chain, and distinct signals for the methylene groups adjacent to the carbonyl and carboxyl groups.

-

¹³C NMR : Characteristic peaks would be observed for the carbonyl carbon, the carboxylic acid carbon, and the carbons of the alkyl chain. The carbon atoms closer to the electron-withdrawing oxygen atoms would appear at a higher chemical shift.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching peak for the ketone, and another C=O stretching peak for the carboxylic acid.

-

Mass Spectrometry : The mass spectrum of this compound shows a typical fragmentation peak for carboxylic acids at m/z 73. Additional fragmentation peaks have been observed at masses 85, 98, 101, and 116.

Experimental Protocols

Synthesis of this compound

A viable synthetic route to this compound involves the reaction of ethyl succinyl chloride with an organometallic reagent like n-butylmagnesium bromide. This is followed by hydrolysis of the resulting ester.

Materials:

-

Ethyl succinyl chloride (ethyl 4-chloro-4-oxobutyrate)

-

n-Butylmagnesium bromide (Grignard reagent)

-

Manganese(II) chloride (MnCl₂)

-

Lithium chloride (LiCl)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium hydroxide (NaOH), aqueous solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Organomanganate Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add manganese(II) chloride and lithium chloride to anhydrous THF. Cool the suspension to 0 °C and add the n-butylmagnesium bromide solution dropwise with stirring. Stir the mixture at this temperature for 30 minutes.

-

Acylation Reaction: Cool the reaction mixture to -10 °C and add a solution of ethyl succinyl chloride in anhydrous THF dropwise. Maintain the temperature below -5 °C during the addition. After the addition is complete, allow the reaction to stir at -10 °C for 2 hours.

-

Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with water and then with brine.

-

Hydrolysis: Concentrate the organic phase under reduced pressure. To the resulting crude ethyl 4-oxooctanoate, add an aqueous solution of sodium hydroxide. Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Isolation and Purification: Acidify the reaction mixture with a dilute solution of hydrochloric acid to a pH of approximately 2. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude this compound. The crude product can be further purified by column chromatography or recrystallization.

Purification by Column Chromatography

Materials:

-

Silica gel (for column chromatography)

-

Crude this compound

-

Hexane

-

Ethyl acetate

Procedure:

-

Column Preparation: Prepare a silica gel slurry in hexane and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low concentration of ethyl acetate and gradually increase the polarity to elute the desired compound.

-

Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

Mobile Phase:

-

A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to be acidic) and an organic solvent (e.g., acetonitrile or methanol).

Procedure:

-

Sample Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase. Dissolve the sample to be analyzed in the mobile phase.

-

Chromatographic Conditions: Set the flow rate and column temperature. Use isocratic or gradient elution as required to achieve good separation.

-

Detection: Monitor the elution of the compound using a UV detector at a wavelength where the carboxyl group absorbs (typically around 210 nm).

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to that of the standard solution.

Biological Context: Role in Fatty Acid Metabolism

This compound is an intermediate in the beta-oxidation of octanoic acid, a medium-chain fatty acid. Beta-oxidation is the metabolic process involving multiple steps by which fatty acid molecules are broken down to produce energy.

References

The Discovery and Natural Occurrence of 4-Oxooctanoic Acid: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge regarding the discovery, natural occurrence, and analytical methodologies for 4-oxooctanoic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

This compound, also known as γ-oxocaprylic acid, is a medium-chain keto fatty acid. Its chemical structure, consisting of an eight-carbon chain with a ketone group at the fourth position and a terminal carboxylic acid, imparts specific chemical properties that are of interest in various scientific disciplines. While its presence has been noted in environmental samples, a thorough understanding of its origins, biological significance, and metabolic fate remains an area of active investigation. This guide aims to consolidate the existing information on this compound to facilitate further research and application.

Discovery and Synthesis

The precise historical details of the initial discovery and synthesis of this compound are not extensively documented in readily available literature. However, the synthesis of γ-keto acids as a class of compounds has been explored for over a century. An early and significant contribution to the synthesis of γ-keto acids was presented in a 1932 thesis by Francisco de Paula Correa from Cornell University, titled "A Synthesis of [gamma] Keto Acids".[1] While this document provides foundational methods for this class of molecules, a specific synthesis for this compound was detailed in a 1986 publication.[2]

A common laboratory synthesis approach involves the reaction of ethyl succinyl chloride with n-butylmagnesium bromide, modified with manganese(II) chloride/lithium chloride, to yield the ethyl ester of this compound, which is then hydrolyzed to the final product.[3]

Natural Occurrence

The natural occurrence of this compound appears to be limited and is not as well-documented as other fatty acids. To date, the most definitive identification of this compound in a natural environmental matrix has been in atmospheric aerosols.

Environmental Occurrence

This compound has been identified as a mid-chain oxocarboxylic acid in Antarctic aerosols.[2] It is suggested to be a potential precursor for the formation of lower molecular weight diacids, such as succinic acid, in the atmosphere. The quantitative data from such studies are sparse, but its presence points to potential atmospheric formation pathways.

Table 1: Quantitative Data on the Occurrence of this compound

| Sample Type | Location | Concentration | Reference |

| Atmospheric Aerosol | Antarctica | Not Quantified | [2] |

Further research is required to quantify the atmospheric abundance of this compound and to identify its presence in other environmental compartments.

Biological Occurrence

Currently, there is a significant lack of data on the natural occurrence of this compound in biological systems, including plants, animals, and microorganisms. While the metabolism of octanoic acid is well-studied, the specific 4-oxo derivative has not been widely reported as a metabolite.

Experimental Protocols

The analysis of this compound, particularly from complex matrices, requires specific and sensitive analytical methods. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for its quantification, typically requiring a derivatization step to enhance volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis with Derivatization

Due to its polar nature conferred by the carboxylic acid and ketone functional groups, this compound is not suitable for direct GC-MS analysis. A two-step derivatization process, involving methoximation followed by silylation, is a widely adopted and effective strategy.[4]

Protocol: GC-MS Analysis of this compound after Derivatization

This protocol is adapted from a method for the analysis of a similar compound, 4-oxobutanoic acid.[4]

1. Sample Preparation (from a dried extract):

-

Methoximation:

-

Prepare a 20 mg/mL solution of methoxyamine hydrochloride (MeOx) in anhydrous pyridine.

-

To the dried sample extract, add 50 µL of the MeOx solution.

-

Seal the vial tightly and vortex to ensure complete dissolution.

-

Incubate the mixture for 90 minutes at 37°C with shaking. This step converts the keto group to its methoxime derivative, preventing tautomerization.[4]

-

-

Silylation:

-

Following methoximation, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the vial.

-

Seal the vial again and vortex thoroughly.

-

Incubate the mixture for 30-60 minutes at 70°C. This step silylates the carboxylic acid group, increasing its volatility.[4]

-

After incubation, cool the sample to room temperature before GC-MS analysis.

-

2. GC-MS Instrumental Parameters (Typical Starting Conditions):

-

Gas Chromatograph:

-

Injection Mode: Splitless

-

Injector Temperature: 250°C

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes

-

Ramp: 10°C/minute to 280°C

-

Hold: 5 minutes at 280°C

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode:

-

Full Scan: m/z 50-600 for qualitative analysis and identification.

-

Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the derivatized this compound.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a valuable tool for the structural elucidation of this compound.

Predicted ¹H NMR Spectral Data (in CDCl₃):

-

~11-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH)

-

~2.7 ppm (triplet, 2H): Methylene protons adjacent to the ketone (-CH₂-C=O)

-

~2.4 ppm (triplet, 2H): Methylene protons adjacent to the carboxylic acid (-CH₂-COOH)

-

~1.9 ppm (quintet, 2H): Methylene protons gamma to the carboxylic acid (-CH₂-CH₂-COOH)

-

~1.6 ppm (sextet, 2H): Methylene protons in the butyl chain (-CH₂-CH₂-C=O)

-

~1.3 ppm (sextet, 2H): Methylene protons in the butyl chain (-CH₂-CH₃)

-

~0.9 ppm (triplet, 3H): Terminal methyl protons (-CH₃)

Predicted ¹³C NMR Spectral Data (in CDCl₃):

-

~210 ppm: Ketone carbonyl carbon (C=O)

-

~179 ppm: Carboxylic acid carbonyl carbon (COOH)

-

~42 ppm: Methylene carbon adjacent to the ketone (-CH₂-C=O)

-

~38 ppm: Methylene carbon in the butyl chain

-

~33 ppm: Methylene carbon adjacent to the carboxylic acid (-CH₂-COOH)

-

~25 ppm: Methylene carbon in the butyl chain

-

~22 ppm: Methylene carbon in the butyl chain

-

~13 ppm: Terminal methyl carbon (-CH₃)

Potential Metabolic Pathways

The specific biosynthetic and metabolic pathways of this compound have not been elucidated. However, based on the known metabolism of other fatty acids, hypothetical pathways can be proposed.

Hypothetical Biosynthesis

This compound could potentially be formed through the oxidation of octanoic acid. While direct oxidation at the C-4 position is chemically challenging, enzymatic processes in biological systems could facilitate such a transformation.

Hypothetical Metabolic Fate

Once formed, this compound would likely enter fatty acid metabolism pathways. It could potentially undergo β-oxidation, although the ketone group might influence the enzymatic process. Alternatively, it could be reduced back to a hydroxyl fatty acid or undergo other modifications.

Conclusion and Future Directions

This compound is a molecule with a confirmed presence in the environment, yet its discovery, natural distribution, and biological role remain largely unexplored. This technical guide has summarized the current state of knowledge, highlighting significant gaps in the scientific literature.

Future research should focus on:

-

Discovery and Historical Synthesis: A thorough review of early chemical literature to pinpoint the first synthesis of this compound.

-

Natural Occurrence: Comprehensive screening of various biological and environmental samples (e.g., plant tissues, microbial cultures, animal fluids) using sensitive analytical techniques to determine its natural abundance.

-

Quantitative Analysis: Development and validation of specific and robust analytical methods for the routine quantification of this compound in complex matrices.

-

Biological Activity: Investigation of the potential biological effects of this compound in various in vitro and in vivo models.

-

Metabolic Pathways: Elucidation of the biosynthetic and metabolic pathways of this compound to understand its role in biological systems.

Addressing these research areas will provide a more complete understanding of this compound and its potential significance in chemistry, biology, and medicine.

References

The Biological Significance of 4-Oxooctanoic Acid in Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxooctanoic acid, a medium-chain keto acid, is an emerging metabolite of interest in the study of fatty acid metabolism and its associated inborn errors. While not as extensively characterized as other fatty acid derivatives, its presence may signify crucial alterations in metabolic pathways, particularly under conditions of impaired mitochondrial beta-oxidation. This technical guide provides a comprehensive overview of the current understanding of this compound's metabolic origins, its potential biological significance, and the methodologies for its study. We will explore its hypothetical formation via omega-oxidation, its association with genetic metabolic disorders like Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, and present relevant experimental protocols and data in a structured format for researchers.

Introduction to this compound

This compound is classified as a medium-chain keto acid.[1] It is considered a primary metabolite, suggesting its involvement in fundamental metabolic processes.[1] While its direct biological functions are still under investigation, its chemical structure, a C8 fatty acid with a ketone group at the fourth carbon, positions it at the crossroads of fatty acid oxidation pathways.

Hypothetical Biosynthesis of this compound via Omega-Oxidation

Under normal physiological conditions, medium-chain fatty acids like octanoic acid are primarily metabolized through mitochondrial beta-oxidation. However, when this primary pathway is compromised, alternative routes such as omega (ω)-oxidation become more prominent.[2][3] Omega-oxidation occurs in the smooth endoplasmic reticulum of the liver and kidneys and involves the oxidation of the terminal methyl group (ω-carbon) of a fatty acid.[2][4]

The proposed biosynthetic pathway for this compound begins with the ω-oxidation of octanoic acid. This process is initiated by cytochrome P450 enzymes of the CYP4A and CYP4F subfamilies, which hydroxylate the ω-carbon.[2][5] Subsequent oxidation by alcohol and aldehyde dehydrogenases converts the hydroxyl group to a carboxylic acid, forming a dicarboxylic acid (suberic acid in the case of octanoic acid).[2]

It is hypothesized that this compound arises as an intermediate or a byproduct of this alternative pathway, potentially through incomplete oxidation or the action of other cellular enzymes on the products of ω-oxidation.

Visualizing the Proposed Pathway

Association with Inborn Errors of Metabolism

The biological significance of this compound is most pronounced in the context of inborn errors of fatty acid metabolism, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

MCAD deficiency is an autosomal recessive disorder characterized by the inability to break down medium-chain fatty acids.[6][7] This leads to an accumulation of octanoic acid and other medium-chain fatty acids, which are then shunted into the ω-oxidation pathway.[8][9] The resulting increase in dicarboxylic acids is a key diagnostic marker for this condition.[9][10] While not a primary diagnostic marker, the presence of this compound in urine or plasma could serve as an additional indicator of perturbed medium-chain fatty acid metabolism.

Urinary Organic Acid Profiles in MCAD Deficiency

In MCAD deficiency, urinary organic acid analysis typically reveals elevated levels of dicarboxylic acids (adipic, suberic, and sebacic acids), as well as glycine conjugates like suberylglycine and hexanoylglycine.[11][12] The detection of this compound in these profiles would further support the diagnosis and provide a more detailed picture of the metabolic dysregulation.

Quantitative Data

Currently, there is a paucity of published quantitative data specifically for this compound in biological matrices. However, we can infer its potential concentration ranges based on data for related metabolites in MCAD deficiency.

Table 1: Representative Urinary Organic Acid Concentrations in MCAD Deficiency (Hypothetical values for this compound)

| Analyte | Normal Range (µmol/mmol creatinine) | MCAD Deficiency Range (µmol/mmol creatinine) |

| Adipic Acid | < 20 | > 100 |

| Suberic Acid | < 10 | > 500 |

| Sebacic Acid | < 5 | > 50 |

| This compound | Not typically reported | Hypothesized to be elevated |

Note: The values for adipic, suberic, and sebacic acids are representative and can vary. The values for this compound are hypothetical and require experimental validation.

Experimental Protocols

The analysis of this compound in biological samples like urine and plasma requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the methods of choice.

Sample Preparation for GC-MS Analysis of Urinary Organic Acids

-

Sample Collection: Collect a random urine sample.

-

Internal Standard Addition: Add a known amount of an internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound not present in the sample) to a specific volume of urine.

-

Extraction: Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) under acidic conditions.

-

Derivatization: Evaporate the organic extract to dryness and derivatize the residue to make the analytes volatile. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system for separation and detection.

Visualizing the Experimental Workflow

References

- 1. Peroxisomes can oxidize medium- and long-chain fatty acids through a pathway involving ABCD3 and HSD17B4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Omega oxidation - Wikipedia [en.wikipedia.org]

- 3. microbenotes.com [microbenotes.com]

- 4. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]

- 5. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]

- 6. MCAD [gmdi.org]

- 7. Medium-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 8. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD): Background, Etiology, Pathophysiology [emedicine.medscape.com]

- 10. researchgate.net [researchgate.net]

- 11. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Role of 4-Oxooctanoic Acid in Fatty Acid Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxooctanoic acid, a medium-chain keto acid, is an emerging metabolite of interest in the intricate network of fatty acid metabolism. While the canonical beta-oxidation of saturated fatty acids is well-characterized, the precise role and metabolic fate of keto-functionalized fatty acids like this compound are less understood. This technical guide provides a comprehensive overview of the current understanding of this compound's involvement in fatty acid oxidation, drawing upon available literature and inferring pathways from related metabolic processes. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating novel aspects of lipid metabolism and its therapeutic modulation.

This compound is structurally similar to octanoic acid, a medium-chain fatty acid known to be readily metabolized in the mitochondria. The presence of a ketone group at the C4 position, however, introduces a chemical modification that may influence its transport, enzymatic processing, and overall impact on cellular energy homeostasis. In humans, this compound has been identified as part of the acylcarnitine 4-oxooctanoylcarnitine pathway, suggesting its transport into the mitochondrial matrix for further metabolism.[1]

This guide will delve into the putative metabolic pathways of this compound, summarize relevant quantitative data, provide detailed experimental protocols for its study, and present visual representations of the key concepts discussed.

Putative Metabolic Pathway of this compound

While direct enzymatic studies on the catabolism of this compound are limited, its degradation is hypothesized to proceed via a modified beta-oxidation pathway within the mitochondria. The initial steps likely involve its activation to 4-oxooctanoyl-CoA.

Once activated, 4-oxooctanoyl-CoA would likely enter the beta-oxidation spiral. The presence of the 4-oxo group may necessitate the action of specific or modified beta-oxidation enzymes. Drawing parallels from the degradation of similar compounds, it is plausible that 4-oxooctanoyl-CoA undergoes thiolytic cleavage to yield acetyl-CoA and a shorter beta-keto acyl-CoA.[2]

Quantitative Data

Direct quantitative data on the metabolic flux of this compound through fatty acid oxidation pathways is currently scarce in the scientific literature. However, studies on the related medium-chain fatty acid, octanoic acid, provide valuable context for its potential metabolic impact.

| Parameter | Organism/System | Treatment | Key Findings | Reference |

| Ketone Body Production | Diabetic Rats | Infusion of [1,3-¹³C]Octanoate | Significant labeling of ketone bodies, indicating active mitochondrial beta-oxidation. | [3] |

| Oxygen Consumption Rate | Perfused Rat Liver | Octanoate Infusion | Increased oxygen consumption, suggesting stimulation of mitochondrial respiration. | [4] |

| Fatty Acid Oxidation vs. Storage | Hypothalamic Neurons | [1-¹⁴C]Octanoic Acid | Preferential oxidation over storage, with an oxidation to storage ratio of 5:1. | [5] |

| Mitochondrial Respiration | Mouse Gastrocnemius Muscle | Octanoate-Enriched Diet | Tendency to increase maximal mitochondrial respiration. | [6] |

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Samples by GC-MS

This protocol describes a general method for the analysis of keto acids, adapted for this compound, using gas chromatography-mass spectrometry (GC-MS) following derivatization.

1. Sample Preparation (Plasma/Serum):

-

To 100 µL of plasma or serum, add an internal standard (e.g., a deuterated analog of a similar keto acid).

-

Deproteinize the sample by adding 400 µL of ice-cold acetonitrile, vortex, and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

-

Methoximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 60°C for 60 minutes. This step stabilizes the keto group.

-

Silylation: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes. This step increases the volatility of the carboxylic acid group.

3. GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar.

-

Injector: Splitless mode at 280°C.

-

Oven Program: Initial temperature 80°C for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound.

Protocol 2: Analysis of 4-Oxooctanoyl-CoA by LC-MS/MS

This protocol outlines a method for the detection and relative quantification of 4-oxooctanoyl-CoA in cellular extracts.

1. Metabolite Extraction:

-

Culture cells to the desired confluency.

-

Rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.

-

Scrape the cells and collect the cell suspension.

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the metabolites.

2. LC-MS/MS Analysis:

-

Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 2% to 98% B over 10 minutes.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500).

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for 4-oxooctanoyl-CoA will need to be determined empirically or from literature if available.

Inborn Errors of Metabolism

While no specific inborn error of metabolism has been definitively linked to the accumulation of this compound, several disorders of fatty acid oxidation and organic acidemias present with a general increase in keto acids and dicarboxylic acids in urine and plasma.[7][8][9] These include:

-

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: A common fatty acid oxidation disorder that can lead to the accumulation of medium-chain acylcarnitines and dicarboxylic acids.

-

Organic Acidemias: A group of disorders characterized by the accumulation of organic acids, often leading to metabolic acidosis and ketosis.[7][9]

The analysis of organic acid profiles in patients with suspected metabolic disorders may reveal the presence of this compound, potentially indicating a block in its downstream metabolism.

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, metabolite at the crossroads of fatty acid and ketone body metabolism. While its direct role in fatty acid oxidation is inferred from its structure and the metabolism of related compounds, further research is imperative to elucidate its precise metabolic fate and regulatory functions.

Future investigations should focus on:

-

Enzymatic assays to identify the specific enzymes responsible for the catabolism of 4-oxooctanoyl-CoA.

-

Metabolic flux analysis using isotopically labeled this compound to quantitatively trace its contribution to the acetyl-CoA pool and the TCA cycle.[10][11][12][13]

-

Investigation of inborn errors of metabolism to identify potential enzymatic defects that lead to the accumulation of this compound.

-

Elucidation of the signaling roles of this compound and its metabolites.

A deeper understanding of this compound metabolism will not only enhance our fundamental knowledge of cellular bioenergetics but may also open new avenues for therapeutic interventions in metabolic diseases.

References

- 1. hmdb.ca [hmdb.ca]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Neural basis for Octanoic acid regulation of energy balance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Oxooctanoyl-CoA | Weber Lab [weberlab.net]

- 7. ucsfbenioffchildrens.org [ucsfbenioffchildrens.org]

- 8. Inborn Errors of Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Inborn errors of metabolism associated with hyperglycaemic ketoacidosis and diabetes mellitus: narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]

4-Oxooctanoic Acid as a Metabolic Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxooctanoic acid is a medium-chain keto acid whose role as a distinct metabolic intermediate in core energy-producing pathways is not well-established in current scientific literature. Unlike its isomer, 3-oxooctanoic acid, which is a known intermediate in fatty acid beta-oxidation, this compound is not a recognized component of this canonical pathway. However, evidence suggests its potential emergence from alternative metabolic routes, particularly those associated with oxidative stress and lipid peroxidation. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its plausible origins, analytical methodologies for its detection, and its potential significance as a biomarker.

Introduction

This compound (also known as 4-keto-n-caprylic acid) is an eight-carbon fatty acid with a ketone group at the fourth carbon.[1] While the Human Metabolome Database notes its involvement in an acylcarnitine 4-oxooctanoylcarnitine pathway, detailed information on this pathway is scarce. The primary focus of this guide is to explore the scientifically plausible, albeit less characterized, pathways that may lead to the formation of this compound and to provide the necessary technical information for its study.

Plausible Metabolic Origins of this compound

Current evidence points towards two potential, indirect metabolic origins for this compound: as a byproduct of lipid peroxidation and through minor alternative fatty acid oxidation pathways.

Lipid Peroxidation Byproduct

The most compelling hypothesis for the endogenous formation of this compound is as a downstream metabolite of lipid peroxidation. Polyunsaturated fatty acids, when subjected to oxidative stress, undergo non-enzymatic oxidation to form a variety of reactive aldehydes, a prominent example being 4-hydroxy-2-nonenal (HNE).[2][3][4] HNE is a highly reactive and cytotoxic molecule that is rapidly metabolized in cells.[2][5] The metabolism of HNE involves several steps, including oxidation of the aldehyde group to a carboxylic acid, forming 4-hydroxynonenoic acid (HNA).[2][3] This hydroxy acid can then potentially undergo further metabolism, including beta-oxidation.[2] It is conceivable that during the breakdown of HNA or other similar lipid peroxidation products, this compound could be formed as an intermediate.

Alternative Fatty Acid Oxidation Pathways

While not a direct intermediate of mitochondrial beta-oxidation, other fatty acid oxidation pathways could potentially generate this compound.

-

Omega (ω)-Oxidation: This pathway, occurring in the smooth endoplasmic reticulum, involves the oxidation of the terminal methyl group of a fatty acid.[6][7][8] While the primary products are dicarboxylic acids, the introduction of hydroxyl and keto groups at the omega and other positions could lead to a variety of oxidized fatty acid species.[6][7][8] It is plausible that side reactions or further metabolism of ω-oxidation intermediates of octanoic acid could result in the formation of this compound.

-

Peroxisomal Oxidation: Peroxisomes are involved in the beta-oxidation of very long-chain fatty acids and some other lipid molecules.[9][10][11][12] The enzymatic machinery in peroxisomes differs slightly from that in mitochondria, and it is possible that under certain conditions, incomplete or atypical oxidation of substrates could lead to the formation of unusual intermediates like this compound.[10]

Data Presentation

As there is a lack of direct quantitative data for this compound in the literature, the following tables summarize the types of analytes and typical quantitative results found in the relevant experimental protocols that could be adapted for its study.

Table 1: Representative Analytes in Lipid Peroxidation Analysis

| Analyte Class | Specific Examples | Typical Concentration Range (in biological fluids) |

| Isoprostanes | F2-Isoprostanes | pg/mL to low ng/mL |

| Hydroxyeicosatetraenoic acids (HETEs) | 5-HETE, 12-HETE, 15-HETE | pg/mL to low ng/mL |

| Reactive Aldehydes | 4-Hydroxynonenal (HNE), Malondialdehyde (MDA) | low nM to µM |

Table 2: Common Organic Acids Quantified in Urine Metabolic Profiles

| Metabolic Pathway | Representative Organic Acids | Typical Urinary Concentration (µmol/mmol creatinine) |

| Krebs Cycle | Citric acid, Isocitric acid, Succinic acid | Varies widely with age and diet |

| Fatty Acid Oxidation | Adipic acid, Suberic acid, Ethylmalonic acid | Generally low, increases in specific metabolic disorders |

| Ketone Metabolism | Acetoacetic acid, 3-Hydroxybutyric acid | Low in ketosis, high in diabetic ketoacidosis |

Experimental Protocols

Detailed experimental protocols for the direct measurement of this compound metabolism are not available. However, existing methods for the analysis of lipid peroxidation products and urinary organic acids can be adapted for its detection and quantification.

Protocol for Quantification of Lipid Oxidation Products by LC-MS/MS

This protocol is adapted from methods used for the analysis of HETEs and isoprostanes and can be modified to include this compound.[13][14][15][16]

Objective: To quantify this compound and other lipid peroxidation products in biological samples (plasma, tissue homogenates).

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Internal standard (e.g., a stable isotope-labeled version of this compound, if available, or a structurally similar keto-acid)

-

Solvents: Methanol, Acetonitrile, Water (LC-MS grade)

-

Formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

Add internal standard to the sample.

-

Precipitate proteins by adding 3 volumes of ice-cold methanol.

-

Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

-

Elute the analytes with methanol or acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Chromatography: Use a reverse-phase column (e.g., C18) with a gradient elution of water and acetonitrile/methanol, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transition for this compound and the internal standard.

-

Protocol for Urinary Organic Acid Profiling by GC-MS

This protocol is a standard method for identifying and quantifying organic acids in urine and can be used to screen for the presence of this compound.[17][18][19]

Objective: To detect and quantify this compound as part of a comprehensive organic acid profile in urine.

Materials:

-

Urine sample

-

Internal standard (e.g., a non-endogenous organic acid)

-

Urease

-

Hydroxylamine hydrochloride

-

Solvents: Ethyl acetate, Hexane

-

Derivatizing agent (e.g., BSTFA with 1% TMCS)

-

Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

-

Sample Preparation:

-

Thaw urine sample.

-

Treat with urease to remove urea.

-

Add internal standard.

-

Acidify the sample to a low pH (e.g., pH 1-2) with HCl.

-

React with hydroxylamine hydrochloride to form oximes of the keto groups, which improves stability.

-

-

Extraction:

-

Perform a liquid-liquid extraction with ethyl acetate or another suitable organic solvent.

-

Separate the organic layer.

-

Evaporate the solvent to dryness.

-

-

Derivatization:

-

Add the derivatizing agent (e.g., BSTFA with 1% TMCS) to the dried extract to convert the acidic and hydroxyl groups to their volatile trimethylsilyl (TMS) esters.

-

Heat the sample to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Gas Chromatography: Use a capillary column suitable for organic acid analysis. Program the oven temperature to ramp up to separate the various organic acids.

-

Mass Spectrometry: Operate in electron ionization (EI) mode. Scan a wide mass range to identify compounds based on their retention times and mass spectra. For quantification, use selected ion monitoring (SIM) for the characteristic ions of this compound-TMS derivative and the internal standard.

-

Conclusion and Future Directions

This compound is not a well-characterized metabolic intermediate in the central metabolic pathways. Its presence in biological systems is likely indicative of secondary metabolic events, such as lipid peroxidation and oxidative stress. The development of targeted, sensitive analytical methods is crucial to ascertain its presence and concentration in various physiological and pathological states. Future research should focus on:

-

Confirmation of its endogenous presence: Utilizing the described analytical protocols to screen for this compound in models of oxidative stress.

-

Elucidation of its formation pathway: Using stable isotope-labeled precursors (e.g., labeled linoleic acid or HNE) to trace the metabolic fate and confirm the origin of this compound.

-

Assessment of its biological activity: Investigating the potential signaling or cytotoxic effects of this compound on cellular systems.

For drug development professionals, understanding the formation of such non-canonical metabolites could be important in the context of drug-induced oxidative stress or in diseases with a strong oxidative stress component. This compound could potentially serve as a novel biomarker for these conditions.

References

- 1. This compound | C8H14O3 | CID 78009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Intracellular metabolism of 4-hydroxynonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy-nonenal—A Bioactive Lipid Peroxidation Product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-hydroxynonenal in the pathogenesis and progression of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential metabolism of 4-hydroxynonenal in liver, lung and brain of mice and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Omega oxidation - Wikipedia [en.wikipedia.org]

- 7. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. byjus.com [byjus.com]

- 9. Probing peroxisomal β-oxidation and the labelling of acetyl-CoA proxies with [1-13C]octanoate and [3-13C]octanoate in the perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intermediates of peroxisomal beta-oxidation. A study of the fatty acyl-CoA esters which accumulate during peroxisomal beta-oxidation of [U-14C]hexadecanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα | MDPI [mdpi.com]

- 12. bio.libretexts.org [bio.libretexts.org]

- 13. Simultaneous analysis of multiple lipid oxidation products in vivo by liquid chromatographic-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. LC-MS/MS Analysis of Lipid Oxidation Products in Blood and Tissue Samples | Springer Nature Experiments [experiments.springernature.com]

- 15. mdpi.com [mdpi.com]

- 16. lipidmaps.org [lipidmaps.org]

- 17. realtimelab.com [realtimelab.com]

- 18. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

- 19. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]

4-Oxooctanoic Acid: A Technical Overview of a Putative Metabolic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Oxooctanoic acid is a medium-chain keto acid that is recognized as a primary metabolite.[1] Its formal identification within metabolic pathways, specifically the acylcarnitine 4-oxooctanoylcarnitine pathway, suggests a role in fatty acid metabolism. However, a comprehensive review of the scientific literature reveals a significant gap in our understanding of its specific physiological functions, signaling pathways, and direct implications in disease states. This technical guide synthesizes the current, limited knowledge of this compound, placing it within the broader context of medium-chain fatty acid (MCFA) metabolism and highlighting areas for future research.

Introduction and Chemical Profile

This compound, also known as 4-keto-n-caprylic acid, is an eight-carbon fatty acid with a ketone group at the fourth carbon.[2] It belongs to the class of organic compounds known as medium-chain keto acids and derivatives.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H14O3 | PubChem[2] |

| Molecular Weight | 158.19 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | gamma-Oxocaprylic acid, 4-keto-n-caprylic acid | PubChem[2] |

| InChIKey | RITBMTJPNSJVHF-UHFFFAOYSA-N | PubChem[2] |

| SMILES | CCCCC(=O)CCC(=O)O | PubChem[2] |

Metabolic Context: A Putative Role in Fatty Acid Oxidation

The primary known metabolic involvement of this compound is within the acylcarnitine pathway, which is crucial for the transport of fatty acids into the mitochondria for beta-oxidation. While the precise enzymatic steps leading to and from this compound are not well-elucidated in publicly available research, its structure suggests it is an intermediate in the oxidation of octanoic acid.

Medium-chain fatty acids (MCFAs) like octanoic acid are readily absorbed and transported to the liver, where they undergo mitochondrial beta-oxidation to produce acetyl-CoA. This acetyl-CoA can then enter the Krebs cycle to generate ATP or be converted into ketone bodies (acetoacetate and β-hydroxybutyrate), especially under conditions of low carbohydrate availability.

While direct evidence is lacking, it is plausible that this compound is formed during a variation of or an alternative pathway to the canonical beta-oxidation of octanoic acid. The presence of the oxo group at the C4 position is noteworthy, as standard beta-oxidation involves hydroxylation and oxidation at the C3 (beta) position.

Below is a conceptual workflow illustrating the general process of studying fatty acid metabolism, which could be adapted for investigating the specific role of this compound.

Potential Physiological Functions: Extrapolation from Medium-Chain Fatty Acid Research

Given the dearth of specific data on this compound, we can cautiously extrapolate potential areas of physiological relevance from the known effects of its parent compound, octanoic acid, and other MCFAs.

-

Energy Metabolism: MCFAs are a rapid source of energy, particularly for the liver and brain. Their metabolism can lead to the production of ketone bodies, which are an alternative fuel source to glucose.

-

Neurological Effects: Octanoic acid can cross the blood-brain barrier and has been investigated for its potential therapeutic effects in neurological disorders, such as epilepsy, by providing an alternative energy substrate for neurons.

-

Gastrointestinal Health: MCFAs are known to have antimicrobial properties and can influence the gut microbiome.

It is important to emphasize that these are general functions of MCFAs, and the specific contribution of this compound to these effects, if any, is currently unknown.

The diagram below illustrates a simplified, hypothetical pathway for the beta-oxidation of octanoic acid, indicating where a 4-oxo intermediate could theoretically arise, although this is not a canonically described step.

Experimental Protocols: A General Framework for Studying Fatty Acid Metabolism

Due to the lack of specific studies on this compound, we provide a generalized protocol for the analysis of fatty acid oxidation in cultured cells. This can serve as a template for designing experiments to investigate the metabolism of this compound.

Objective: To measure the rate of fatty acid oxidation by monitoring the conversion of a radiolabeled fatty acid to CO2.

Materials:

-

Cultured cells (e.g., hepatocytes, myotubes)

-

Seahorse XF Palmitate-BSA FAO Substrate or similar

-

[1-14C]Octanoic acid

-

Scintillation vials and fluid

-

CO2 trapping solution (e.g., 1M NaOH)

-

Incubator with CO2 control

Methodology:

-

Cell Culture: Plate cells in a suitable multi-well plate and grow to desired confluency.

-

Preparation of Fatty Acid Substrate: Prepare a solution of [1-14C]octanoic acid complexed to bovine serum albumin (BSA) in the appropriate cell culture medium.

-

Incubation:

-

Wash cells with warm phosphate-buffered saline (PBS).

-

Add the [1-14C]octanoic acid-BSA medium to the cells.

-

Place a small, open vial containing CO2 trapping solution in the center of each well.

-

Seal the wells to create a closed system.

-

Incubate at 37°C for a defined period (e.g., 2-4 hours).

-

-

CO2 Trapping:

-

Stop the reaction by adding a strong acid (e.g., perchloric acid) to the medium, which will release the dissolved CO2.

-

Allow the CO2 to be trapped in the NaOH solution for an additional hour at room temperature.

-

-

Quantification:

-

Remove the vial containing the NaOH and trapped [14C]CO2.

-

Add scintillation fluid to the vial.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Normalize the counts per minute (CPM) to the amount of protein per well.

-

Calculate the rate of fatty acid oxidation based on the specific activity of the [1-14C]octanoic acid.

-

Future Directions and Conclusion

The physiological role of this compound remains largely unexplored. Its presence as a metabolite suggests it is part of the broader network of fatty acid metabolism, but its specific functions are yet to be determined. Future research should focus on:

-

Elucidating the biosynthetic and degradation pathways of this compound.

-

Identifying the enzymes that catalyze its formation and conversion.

-

Investigating its potential signaling roles , perhaps through interactions with nuclear receptors or as a precursor for signaling molecules.

-

Exploring its concentration in various tissues and disease states to understand its potential as a biomarker.

References

- 1. Frontiers | Medium Chain Triglycerides Modulate the Ketogenic Effect of a Metabolic Switch [frontiersin.org]

- 2. Supplementation with medium-chain fatty acids increases body weight loss during very low-calorie ketogenic diet: a retrospective analysis in a real-life setting - PMC [pmc.ncbi.nlm.nih.gov]

4-Oxooctanoic Acid and its Putative Link to Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

This technical guide explores the potential role of 4-oxooctanoic acid, a medium-chain oxo-fatty acid, in the intricate landscape of lipid metabolism. While direct experimental evidence elucidating the specific metabolic fate and signaling functions of this compound is currently limited in publicly available literature, this document provides a comprehensive overview based on established principles of fatty acid oxidation, the metabolism of its parent compound, octanoic acid, and the known activities of other oxo-fatty acids. We present hypothesized metabolic pathways, detailed experimental protocols for investigating its effects, and potential regulatory roles, offering a foundational framework for future research in this area.

Introduction to this compound

This compound, also known as 4-keto-n-caprylic acid, is a derivative of the eight-carbon medium-chain fatty acid (MCFA), octanoic acid.[1] Its chemical structure features a ketone group at the C4 position, which is expected to influence its metabolic processing and biological activity.[1] While its endogenous presence and physiological concentrations in mammals are not well-characterized, its structure suggests potential involvement in or modulation of fatty acid metabolism.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H14O3 | [1] |

| Molecular Weight | 158.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Classification | Oxo fatty acid | [1] |

Potential Links to Lipid Metabolism: A Hypothesis-Driven Approach

Given the absence of direct studies, we can formulate hypotheses about the role of this compound in lipid metabolism by examining the metabolic pathways of structurally related compounds.

The Metabolic Fate of Octanoic Acid: A Template for Understanding

Octanoic acid, as a medium-chain fatty acid, is readily absorbed and rapidly oxidized in the liver.[2][3] Unlike long-chain fatty acids, its entry into the mitochondria for β-oxidation is independent of the carnitine palmitoyltransferase I (CPT1) shuttle.[4] This rapid catabolism makes octanoic acid a ketogenic substrate, meaning it is efficiently converted into ketone bodies.[5][6] Studies have shown that octanoic acid is almost exclusively oxidized rather than stored as triglycerides.[3] A significant portion of dietary octanoic acid can also be elongated to form long-chain fatty acids.[7]

Table 2: Summary of Octanoic Acid Metabolism

| Metabolic Process | Description | Key Enzymes/Transporters | Reference |

| Absorption | Rapidly absorbed from the gastrointestinal tract. | - | [2] |

| Mitochondrial Entry | Bypasses the CPT1 shuttle. | - | [4] |

| β-Oxidation | Undergoes β-oxidation to produce acetyl-CoA. | Acyl-CoA synthetase, Acyl-CoA dehydrogenases | [8] |

| Ketogenesis | Acetyl-CoA is converted to ketone bodies (acetoacetate and β-hydroxybutyrate). | HMG-CoA synthase, HMG-CoA lyase | [9][10] |

| Chain Elongation | Can be converted to long-chain fatty acids like palmitic acid. | Fatty acid elongases | [7] |

Hypothesized Metabolism of this compound

The presence of a ketone group at the C4 position of this compound introduces a key modification that would likely alter its metabolism compared to octanoic acid.

Caption: Hypothesized metabolic pathway of this compound.

One plausible route involves the reduction of the ketone group to a hydroxyl group, forming 4-hydroxyoctanoic acid, which could then proceed through β-oxidation. Alternatively, the ketone group might sterically hinder the enzymes of β-oxidation, leading to alternative metabolic pathways, such as ω-oxidation.[11] The end products of its complete oxidation would likely be acetyl-CoA and propionyl-CoA.

Potential Regulatory Roles in Lipid Metabolism

PPARs are nuclear receptors that act as key regulators of lipid metabolism.[12][13][14][15][16] They are activated by a variety of fatty acids and their derivatives. It is conceivable that this compound or its metabolites could act as ligands for PPAR isoforms (PPARα, PPARγ, PPARδ), thereby influencing the expression of genes involved in fatty acid uptake, oxidation, and storage.

Caption: Potential activation of PPAR signaling by this compound.

CPT1 is the rate-limiting enzyme for the mitochondrial uptake of long-chain fatty acids.[4][17][18] While medium-chain fatty acids like octanoic acid bypass this step, it is possible that this compound or its metabolites could allosterically modulate CPT1 activity, thereby indirectly affecting the oxidation of long-chain fatty acids.

Experimental Protocols for Investigation

To elucidate the role of this compound in lipid metabolism, a series of in vitro and in vivo experiments are necessary.

In Vitro Analysis of Fatty Acid Oxidation

This protocol describes a method to assess the effect of this compound on the oxidation of a radiolabeled fatty acid substrate in cultured cells (e.g., HepG2 hepatocytes, C2C12 myotubes).

Materials:

-

Cultured cells (e.g., HepG2)

-

Seahorse XF Analyzer or similar metabolic flux analyzer

-

[1-14C]-Palmitic acid or other radiolabeled fatty acid

-

This compound

-

Cell culture medium

-

Scintillation counter and vials

Procedure:

-

Cell Culture: Plate cells in appropriate culture vessels and grow to desired confluency.

-

Treatment: Incubate cells with varying concentrations of this compound for a predetermined time.

-

Fatty Acid Oxidation Assay:

-

Replace the medium with fresh medium containing [1-14C]-palmitic acid complexed to BSA.

-

Incubate for 2-4 hours.

-

Collect the medium to measure the production of 14CO2 (a product of complete oxidation) and acid-soluble metabolites (intermediates of β-oxidation).

-

Lyse the cells to measure the incorporation of radiolabel into cellular lipids.

-

-

Data Analysis: Quantify the amount of 14CO2 and acid-soluble metabolites produced per mg of protein. Compare the results between control and treated cells.

PPAR Activation Assay

This protocol outlines a reporter gene assay to determine if this compound can activate PPARs.

Materials:

-

Cell line (e.g., HEK293T)

-

Expression plasmids for PPARα, PPARγ, or PPARδ

-

Reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene

-

Transfection reagent

-

This compound

-

Luciferase assay system

Procedure:

-

Transfection: Co-transfect cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid.

-

Treatment: After 24 hours, treat the cells with varying concentrations of this compound or a known PPAR agonist (positive control).

-

Luciferase Assay: After 18-24 hours of treatment, lyse the cells and measure luciferase activity according to the manufacturer's protocol.

-

Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) and express the results as fold induction over vehicle control.

Caption: Experimental workflow for investigating metabolic effects.

Analytical Methods for Detection and Quantification

The analysis of this compound in biological samples would likely require chromatographic methods coupled with mass spectrometry.

Table 3: Potential Analytical Methods for this compound

| Technique | Principle | Sample Preparation | Considerations | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Derivatization is required to increase volatility. | Provides excellent separation and structural information. | [19] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of compounds in a liquid phase followed by mass-based detection. | Minimal sample preparation (protein precipitation, solid-phase extraction). | Suitable for non-volatile and thermally labile compounds. | [20][21] |

Potential Implications and Future Directions

Understanding the metabolic role of this compound could have several implications:

-

Biomarker Discovery: If found to be an endogenous metabolite, its levels could serve as a biomarker for certain metabolic states or diseases, such as inborn errors of metabolism.[22][23][24][25][26]

-

Therapeutic Target: Modulation of its metabolic pathway or its interaction with signaling molecules like PPARs could present novel therapeutic opportunities for metabolic disorders.

-

Nutraceutical Potential: As a derivative of a medium-chain fatty acid, it could be explored for its potential benefits in ketogenic diets or for specific metabolic support.[5][6][9][27][28][29]

Future research should focus on:

-

Confirming its endogenous presence in various tissues and biological fluids.

-

Elucidating its precise metabolic pathway using isotopic tracing studies.

-

Screening for its activity on a broad range of nuclear receptors and metabolic enzymes.

-

Investigating its physiological effects in animal models of metabolic disease.

Conclusion

While this compound remains a relatively uncharacterized molecule in the context of lipid metabolism, its chemical structure strongly suggests a potential for interaction with key metabolic pathways. This guide provides a theoretical framework and practical experimental approaches to begin to unravel its biological significance. The proposed research avenues will be critical in determining whether this compound is a dormant metabolite or a significant player in the complex regulation of cellular energy homeostasis.

References

- 1. This compound | C8H14O3 | CID 78009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. A Neural basis for Octanoic acid regulation of energy balance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Ketogenic effects of medium chain triglycerides containing formula and its correlation to breath acetone in healthy volunteers: a randomized, double-blinded, placebo-controlled, single dose-response study [frontiersin.org]

- 6. Frontiers | Differential Metabolism of Medium-Chain Fatty Acids in Differentiated Human-Induced Pluripotent Stem Cell-Derived Astrocytes [frontiersin.org]

- 7. Conversion of octanoic acid into long-chain saturated fatty acids in premature infants fed a formula containing medium-chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fatty acid metabolism - Wikipedia [en.wikipedia.org]

- 9. Medium Chain Triglycerides (MCTs) and Ketogenic Diets - [myketocal.com]

- 10. Frontiers | Medium Chain Triglycerides Modulate the Ketogenic Effect of a Metabolic Switch [frontiersin.org]

- 11. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Peroxisome proliferator-activated receptors and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. portlandpress.com [portlandpress.com]

- 15. The peroxisome proliferator activated receptors (PPARS) and their effects on lipid metabolism and adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]

- 19. benchchem.com [benchchem.com]

- 20. agilent.com [agilent.com]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. Inborn Errors of Mitochondrial Fatty Acid Oxidation: Overview from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The inborn errors of mitochondrial fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Inborn error of lipid metabolism - Wikipedia [en.wikipedia.org]

- 25. Fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Ketogenic diets composed of long-chain and medium-chain fatty acids induce cardiac fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 28. The Ketogenic Effect of Medium-Chain Triacylglycerides - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

Identifying 4-Oxooctanoic Acid in Novel Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxooctanoic acid, a medium-chain keto acid, is an emerging metabolite of interest in various biological contexts. As a derivative of octanoic acid, it is implicated in cellular energy metabolism and may possess unique signaling properties. This technical guide provides a comprehensive overview of the core methodologies for the identification, quantification, and functional characterization of this compound in novel biological systems. It includes detailed experimental protocols for its analysis by mass spectrometry and chromatography, summarizes key quantitative data, and presents visual workflows and hypothetical signaling pathways to guide future research. This document is intended to serve as a foundational resource for researchers aiming to elucidate the biological significance of this compound in health and disease.

Introduction

This compound is a C8 medium-chain keto acid, classified as a primary metabolite.[1] In humans, it is known to be involved in the acylcarnitine 4-oxooctanoylcarnitine pathway. While research directly focused on this compound is still developing, its parent compound, octanoic acid, is recognized for its role in energy metabolism, particularly in ketogenic conditions, and its ability to cross the blood-brain barrier.[2][3] The introduction of a ketone group at the fourth carbon position suggests that this compound may have distinct biological activities and serve as a potential biomarker in various physiological and pathological states.

This guide will provide the necessary technical information to empower researchers to investigate the presence and function of this compound in their specific biological systems of interest.

Biosynthesis and Metabolism of this compound

The primary route for the biosynthesis of this compound is believed to be through the oxidation of octanoic acid. While the specific enzymes responsible for the C-4 oxidation of octanoic acid in mammals are not yet fully elucidated, the general process of fatty acid oxidation provides a likely framework.[4] Medium-chain fatty acids (MCFAs) like octanoic acid are primarily metabolized in the mitochondria via β-oxidation to produce acetyl-CoA for the citric acid cycle.[5] However, alternative oxidation pathways, such as omega-oxidation, can also occur.[4] It is hypothesized that specific cytochrome P450 enzymes or other oxidoreductases may be involved in the targeted oxidation of the fourth carbon of octanoic acid.

A proposed biosynthetic pathway for this compound is presented below:

Potential Biological Functions and Signaling Pathways

Direct evidence for the biological functions and signaling pathways of this compound is limited. However, based on the known activities of its parent compound, octanoic acid, several hypotheses can be formulated. Octanoic acid has been shown to influence key cellular signaling pathways, including the Akt-mTOR axis, which is central to cell growth, proliferation, and metabolism.[6] It is plausible that this compound could modulate these or other pathways, potentially with altered specificity or potency due to its ketone group.